Procurement Cost Premium vs. Reduced (Non-Oxo) Analog CAS 129799-08-2
The target compound CAS 315493-43-7 commands a 2.25× price premium over its closest commercially available structural analog, 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2), which lacks the 5-oxo ketone. At comparable purity grades (97% vs. ≥98%), the 5-oxo compound costs $302/1g versus $133.90/1g for the reduced analog . This premium directly reflects the additional synthetic complexity introduced by the ketone functionality—the reduced analog contains a fully saturated piperazine ring (C₁₁H₂₀N₂O₄, MW 244.29) without the conformational constraint or the ketone-derived reactivity of the target compound (C₁₁H₁₈N₂O₅, MW 258.27). For procurement planning, this cost differential must be weighed against the cost of introducing the ketone post-synthetically, which would require additional protection/deprotection steps and typically reduces overall yield.
| Evidence Dimension | Commercial price per gram at comparable purity |
|---|---|
| Target Compound Data | $302/1g (Purity ≥97%, ChemScene, Cat. CS-0186366) |
| Comparator Or Baseline | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate, CAS 129799-08-2: $133.90/1g (Purity ≥98%, Aladdin, Cat. B119052) |
| Quantified Difference | 2.25× price premium for the 5-oxo compound ($302 vs. $134); Δ = +$168/g |
| Conditions | Commercial catalog pricing as of 2025–2026; both compounds at research-scale quantities (1g); prices may vary by supplier and region |
Why This Matters
Procurement teams evaluating building blocks for multi-step syntheses must account for the 2.25× unit cost of the 5-oxo compound against the additional synthetic cost and yield loss that would result from purchasing the less expensive reduced analog and introducing the ketone de novo.
